molecular formula C6H3BrF2O B1289353 3-Bromo-2,6-difluorophenol CAS No. 221220-99-1

3-Bromo-2,6-difluorophenol

Cat. No.: B1289353
CAS No.: 221220-99-1
M. Wt: 208.99 g/mol
InChI Key: GYKSRTXLESCBRM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-difluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can result in conformational changes in the enzyme structure, leading to reduced catalytic efficiency. Additionally, this compound can interact with transcription factors and other regulatory proteins, thereby influencing gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its temporal effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular metabolism and function, including alterations in energy production and oxidative stress levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, high doses of this compound have been associated with liver and kidney damage in animal studies, indicating a threshold effect for toxicity. It is important to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of this compound with metabolic enzymes can affect the overall metabolic flux and the levels of key metabolites, thereby influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can be localized to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus, where it can exert its biochemical effects. The targeting of this compound to specific subcellular compartments may be mediated by post-translational modifications or the presence of targeting signals that direct its transport within the cell.

Chemical Reactions Analysis

3-Bromo-2,6-difluorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Bromo-2,6-difluorophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromo-2,6-difluorophenol can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

3-bromo-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKSRTXLESCBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593199
Record name 3-Bromo-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221220-99-1
Record name 3-Bromo-2,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221220-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A quantity of 40.2 ml of 2.0 M lithium diisopropylamine (LDA) is dissolved in 80 ml of THF at −78° C. and 15.4 g of 2,4-difluorobromobenzene is added keeping the temperature below −65° C. The reaction is stirred at −65° C. for 2 hours and 6.6 ml of 6 M anhydrous t-butyl hydroperoxide is added. After warming to room temperature, 100 ml of water is added and the mixture acidified. The solvent is removed by evaporation and the aqueous layer extracted with ether. The extracts are dried and then concentrated to give the desired product.
Quantity
40.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A quantity of 40.2 ml of 2.0 M lithium diisopropylamine (LDA) is dissolved in 80 ml of TIF at −78° C. and 15.4 g of 2,4-difluorobromobenzene is added keeping the temperature below −65° C. The reaction is stirred at −65° C. for 2 hours and 6.6 ml of 6 M anhydrous t-butyl hydroperoxide is added. After warming at room temperature, 100 ml of water is added and the mixture acidified. The solvent is removed by evaporation and the aqueous layer extracted with ether. The extracts are dried and then concentrated to give the desired product.
Quantity
40.2 mL
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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